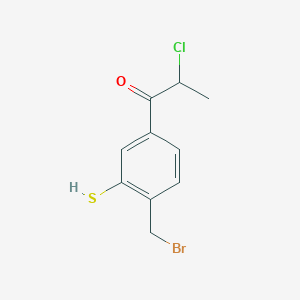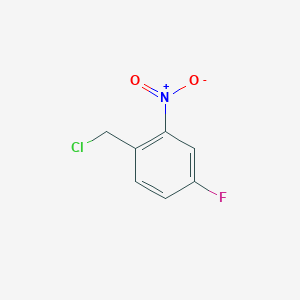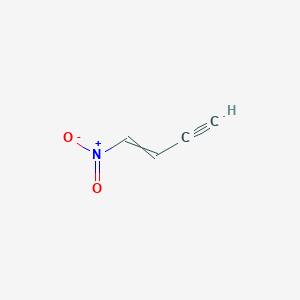
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H13ClOS2. This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, a chlorine atom, and a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of 1-(3,4-Bis(methylthio)phenyl)propan-2-one. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学研究应用
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The presence of the methylthio groups enhances its reactivity and ability to interact with biological macromolecules, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-chloropropan-1-one: Similar structure but with methoxy groups instead of methylthio groups.
1-(3,4-Dichlorophenyl)-2-chloropropan-1-one: Contains chlorine atoms on the phenyl ring instead of methylthio groups.
1-(3,4-Dimethylphenyl)-2-chloropropan-1-one: Features methyl groups on the phenyl ring.
Uniqueness
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of two methylthio groups, which impart distinct electronic and steric properties. These groups influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C11H13ClOS2 |
|---|---|
分子量 |
260.8 g/mol |
IUPAC 名称 |
1-[3,4-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3 |
InChI 键 |
YVTUQDMMSJBQKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)


